The Strategic Application of 1,2,2,2-Tetrafluoroethanesulfonyl Fluoride (CAS 2127-74-4) in SuFEx Chemistry and Drug Development
The Strategic Application of 1,2,2,2-Tetrafluoroethanesulfonyl Fluoride (CAS 2127-74-4) in SuFEx Chemistry and Drug Development
Executive Summary
In the evolving landscape of organofluorine chemistry, the precise introduction of fluorinated motifs is a cornerstone of rational drug design and advanced materials synthesis. 1,2,2,2-Tetrafluoroethanesulfonyl fluoride (CAS 2127-74-4), also referred to as α -hydroperfluoroethanesulfonyl fluoride[1], is a highly reactive and versatile building block [2]. Characterized by its unique CF 3 -CHF-SO 2 F structure, this compound bridges the gap between traditional fluoroalkylation and modern Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, offering researchers unprecedented control over bioconjugation and molecular lipophilicity.
Chemical Identity & Physicochemical Profiling
Understanding the baseline properties of 1,2,2,2-Tetrafluoroethanesulfonyl fluoride is critical for predicting its behavior in complex synthetic matrices. The presence of multiple fluorine atoms significantly lowers its surface tension and increases the electrophilicity of the sulfur center, making it an exceptional reagent for nucleophilic substitution[2].
Table 1: Quantitative and Structural Data for CAS 2127-74-4
| Property | Specification |
| Chemical Name | 1,2,2,2-Tetrafluoroethanesulfonyl fluoride |
| Synonyms | α -Hydroperfluoroethanesulfonyl fluoride (HESF) |
| CAS Number | 2127-74-4 |
| Molecular Formula | C 2 HF 5 O 2 S |
| Molecular Weight | 184.09 g/mol |
| SMILES | C(C(F)(F)F)(S(F)(=O)=O)F |
| Appearance | Colorless to pale yellow liquid |
| Purity Standard | ≥ 97% |
Mechanistic Causality in SuFEx and Elimination Pathways
The synthetic utility of 1,2,2,2-Tetrafluoroethanesulfonyl fluoride stems from the dual reactivity of its functional groups. As an application scientist, recognizing the causality behind these competing pathways is essential for reaction optimization:
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The S-F Bond (SuFEx Reactivity): Unlike sulfonyl chlorides, which are prone to rapid and indiscriminate hydrolysis, the S-F bond is thermodynamically stable but kinetically activatable. It requires specific basic or nucleophilic catalysts to undergo substitution, allowing for highly selective, "click"-like bioconjugation with phenols and amines.
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The α -Proton Effect: The hydrogen atom on the α -carbon (CHF) is highly acidic because it is flanked by the strongly electron-withdrawing CF 3 and SO 2 F groups. When exposed to strong, non-nucleophilic bases, this proton can be abstracted, triggering a dehydrofluorination (-HF) event that yields trifluoroethenesulfonyl fluoride (CAS 684-10-6).
The choice of base, solvent, and temperature dictates whether the reaction proceeds via the desired SuFEx substitution or the elimination pathway.
Reaction pathways of 1,2,2,2-Tetrafluoroethanesulfonyl fluoride via SuFEx and elimination.
Experimental Protocol: Base-Mediated SuFEx Bioconjugation
To harness the SuFEx pathway while suppressing the elimination side-reaction, the following protocol outlines a self-validating system for the conjugation of 1,2,2,2-Tetrafluoroethanesulfonyl fluoride [3] with a phenolic substrate.
Step 1: Substrate Solvation
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Action: Dissolve 1.0 eq of the target phenol in anhydrous acetonitrile (MeCN) at a concentration of 0.2 M.
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Causality: MeCN is a polar aprotic solvent that stabilizes the polar transition state of the SuFEx reaction without acting as a competing nucleophile (unlike protic solvents such as alcohols or water).
Step 2: Base Activation and Cooling
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Action: Cool the reaction vessel to 0 °C under an inert argon atmosphere. Add 1.2 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.
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Causality: DBU serves a dual purpose. It deprotonates the phenol to generate a highly nucleophilic phenoxide, and it acts as an activation agent for the S-F bond. Cooling to 0 °C is strictly required to kinetically disfavor the abstraction of the α -proton, thereby preventing the dehydrofluorination side-reaction.
Step 3: Reagent Introduction
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Action: Slowly add 1.5 eq of 1,2,2,2-Tetrafluoroethanesulfonyl fluoride dropwise.
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Causality: Dropwise addition prevents localized concentration spikes and thermal runaways, ensuring the phenoxide attacks the sulfur center selectively rather than acting as a bulk base.
Step 4: Self-Validating Monitoring
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Action: Allow the reaction to warm to room temperature over 2 hours. Monitor the reaction progress via 19 F NMR and LC-MS.
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Causality (Validation): This protocol is self-validating through direct spectroscopic feedback. In 19 F NMR, the disappearance of the characteristic S-F signal (typically between +40 to +60 ppm) and the preservation of the CF 3 and CHF signals confirm successful SuFEx conversion without elimination.
Step 5: Quenching and Isolation
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Action: Quench the reaction with saturated aqueous NH 4 Cl and extract with ethyl acetate.
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Causality: NH 4 Cl provides a mildly acidic quench that neutralizes the DBU without hydrolyzing the newly formed, highly stable tetrafluoroethyl sulfonate ester.
Applications in Drug Development & Materials
In medicinal chemistry, the integration of the tetrafluoroethylsulfonyl group dramatically alters the pharmacological profile of a drug candidate. The high electronegativity of the fluorine atoms enhances the lipophilicity (LogP) of the molecule, improving cellular membrane permeability. Furthermore, the robust C-F bonds provide a steric and electronic shield against cytochrome P450-mediated oxidative metabolism, thereby increasing the drug's half-life.
Beyond pharmaceuticals, this compound is utilized in the synthesis of specialized fluorinated polymers and agrochemicals[2]. However, due to its classification as a per- and polyfluoroalkyl substance (PFAS), its use is heavily monitored under environmental frameworks such as the [4]. This necessitates rigorous closed-loop handling and disposal protocols to prevent environmental persistence and bioaccumulation [5].
Logical relationship mapping the structural features of CF3-CHF-SO2F to pharmacological benefits.
References
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Occurrence and use of highly fluorinated substances and alternatives, Report 7/15 Source: Enviro Wiki URL:[Link]
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PFAS-Market Database Source: NORMAN Network URL:[Link]
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Environmental Laboratory Method 3M ( α -Hydroperfluoroethane sulfonyl fluoride) Source: 3M Environmental Laboratory URL:[Link]
Sources
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. CAS 2127-74-4: 1,2,2,2-Tetrafluoroethanesulfonyl fluoride [cymitquimica.com]
- 3. 2127-74-4 | 1,2,2,2-Tetrafluoroethanesulfonyl Fluoride - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
- 4. norman-network.com [norman-network.com]
- 5. enviro.wiki [enviro.wiki]
